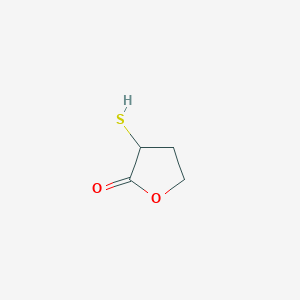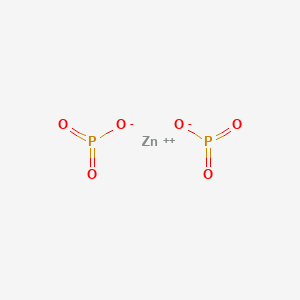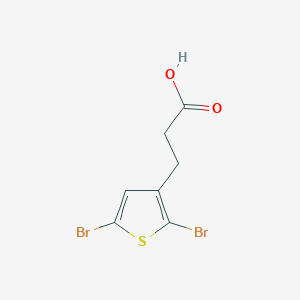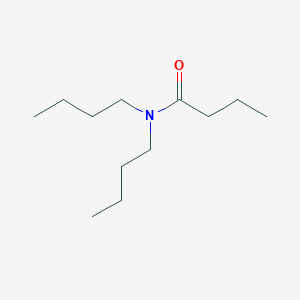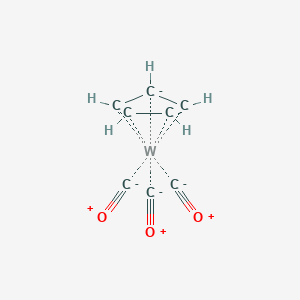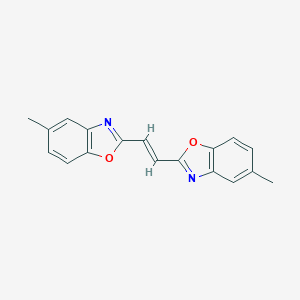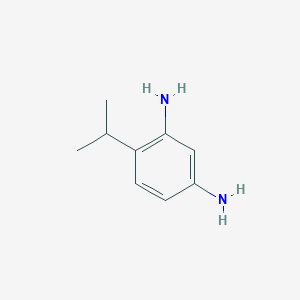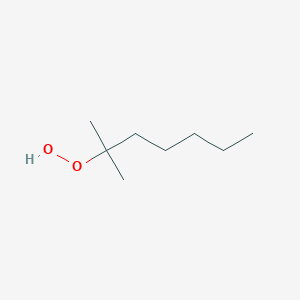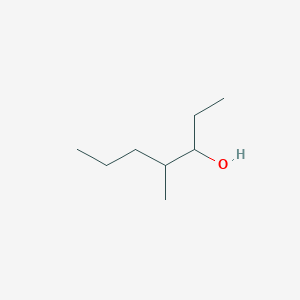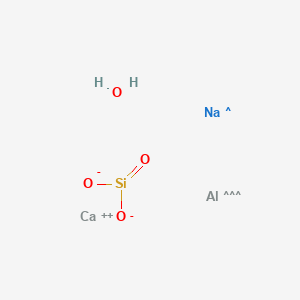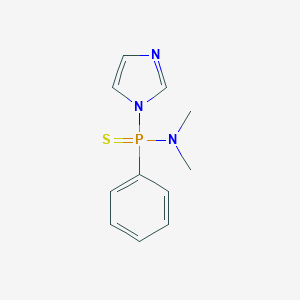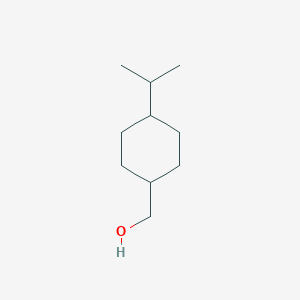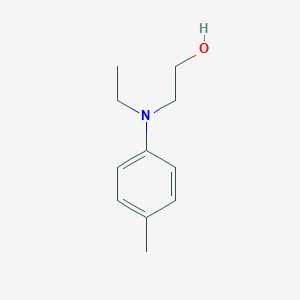
2-(N-Ethyl-p-toluidino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Ethyl-p-toluidino)ethanol, also known as AET, is a chemical compound that has been extensively studied for its potential applications in scientific research. AET is a tertiary amine that is commonly used as a pH indicator, but it has also been found to have a variety of other properties that make it useful in research settings.
Mecanismo De Acción
The mechanism of action of 2-(N-Ethyl-p-toluidino)ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 2-(N-Ethyl-p-toluidino)ethanol has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.
Efectos Bioquímicos Y Fisiológicos
2-(N-Ethyl-p-toluidino)ethanol has been found to have a variety of biochemical and physiological effects, including the inhibition of protein kinase C and the activation of caspases. 2-(N-Ethyl-p-toluidino)ethanol has also been shown to induce the expression of certain genes involved in apoptosis and to increase the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-Ethyl-p-toluidino)ethanol in lab experiments is its high sensitivity and specificity, which allows for the detection of small changes in pH or protein-ligand interactions. However, 2-(N-Ethyl-p-toluidino)ethanol can be toxic at high concentrations and may interfere with other cellular processes, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-(N-Ethyl-p-toluidino)ethanol, including the development of new fluorescent probes and pH-sensitive dyes, the investigation of its potential as a cancer therapy, and the exploration of its effects on other cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-Ethyl-p-toluidino)ethanol and to identify any potential side effects or limitations of its use in research settings.
Aplicaciones Científicas De Investigación
2-(N-Ethyl-p-toluidino)ethanol has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a pH-sensitive dye for the measurement of intracellular pH, and as a potential therapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
13386-60-2 |
|---|---|
Nombre del producto |
2-(N-Ethyl-p-toluidino)ethanol |
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(N-ethyl-4-methylanilino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Clave InChI |
WULPPMCTKHSRAO-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC=C(C=C1)C |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)C |
Otros números CAS |
13386-60-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



